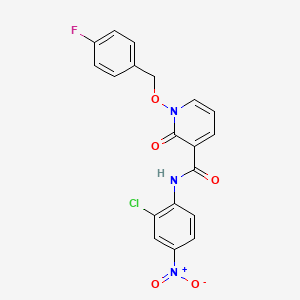

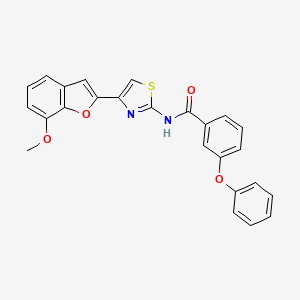

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticonvulsant and Sedative-Hypnotic Properties

- Certain derivatives of benzofuran-thiazolyl-phenoxybenzamide compounds have been evaluated for anticonvulsant activities. For instance, compounds with a 4-thiazolidinone ring as an anticonvulsant pharmacophore have shown considerable anticonvulsant activity in tests, and one compound in particular demonstrated significant sedative-hypnotic activity without impairing learning and memory, implicating benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Antimicrobial and Antifungal Screening

- Some thiazole derivatives, including benzofuran-thiazolyl compounds, have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. They have shown potential as therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Photodynamic Therapy for Cancer Treatment

- Certain derivatives containing benzofuran and thiazol elements have been investigated for their suitability in photodynamic therapy applications. For example, a zinc phthalocyanine derivative with high singlet oxygen quantum yield has shown potential for use as a Type II photosensitizer in the treatment of cancer (Pişkin et al., 2020).

Insecticidal Activity

- Some compounds with a benzofuran-thiazolyl structure have been synthesized and tested for insecticidal activity. These compounds have shown effectiveness against certain insects at specific concentrations, indicating potential use in pest control (Luo Xian, 2011).

Anticancer and Antimicrobial Properties

- Schiff bases derived from thiadiazole compounds, related to the compound of interest, have been studied for their DNA protective ability, antimicrobial activity, and cytotoxicity against cancer cell lines. One particular compound exhibited high DNA protective ability and cytotoxicity, suggesting potential for chemotherapy applications (Gür et al., 2020).

Radioligand Development for PET Imaging

- Novel radioligands based on thiazolyl-benzamide structure have been developed for positron emission tomography (PET) imaging of metabotropic glutamate receptors in the brain. This research has implications for studying brain disorders (Fujinaga et al., 2012).

Mecanismo De Acción

Target of Action

Benzofuran compounds, which are a key structural component of this compound, have been shown to have a broad range of biological activities .

Mode of Action

It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .

Propiedades

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c1-29-21-12-6-7-16-14-22(31-23(16)21)20-15-32-25(26-20)27-24(28)17-8-5-11-19(13-17)30-18-9-3-2-4-10-18/h2-15H,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELIUSOVTMWUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2449040.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449042.png)

![N-(cyanomethyl)-1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2449047.png)

![(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide](/img/structure/B2449049.png)

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)

![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol](/img/structure/B2449056.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)